![molecular formula C11H17N5 B2503551 N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2320854-54-2](/img/structure/B2503551.png)
N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of the triazolopyrimidine core and the tert-butyl and methyl substituents.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in several studies. For instance, a series of N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, with some showing marked cytotoxicity . Another study reported the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, which also exhibited antimicrobial and antifungal activities . These studies indicate that the synthesis of triazolopyrimidine derivatives often involves multi-step reactions and can lead to compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was determined to have monoclinic symmetry and a flattened boat conformation for the triazine ring . Similarly, the structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was analyzed, revealing chains formed by N—H⋯N hydrogen bonds . These findings suggest that the molecular structure of "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely exhibit similar hydrogen bonding and conformational features.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be inferred from the versatile binding behavior of related compounds. For instance, complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing the ability of these ligands to form supramolecular architectures through hydrogen bonding and coordination to metal ions . This suggests that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" could also participate in complex formation and exhibit interesting binding properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be diverse. For example, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid were reported, showing different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions . Another study on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed the formation of inversion dimers and layers packed by π-stacking interactions . These studies indicate that "N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" would likely have similar solubility and intermolecular interaction characteristics.
科学的研究の応用
Structural Analysis and Tautomerism
Research indicates that the introduction of a tert-butyl group into dihydropyrimidine rings, similar to the one found in N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, leads to significant structural implications. For instance, Desenko et al. (1993) explored the steric effects on the tautomeric equilibrium in similar compounds, highlighting how such structural modifications can impact the relative stabilization of enamine tautomers. Their findings underscore the importance of this compound in studying imine-enamine tautomerism and the effects of substituent bulkiness on molecular stability (Desenko et al., 1993).
Heterocyclic Chemistry and Nitration Reactions
The compound's framework has been utilized in the synthesis of a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, as investigated by Gazizov et al. (2020). Their work demonstrates the compound's utility in nitration reactions, which are pivotal in the development of novel heterocyclic structures with potential applications across various scientific fields, including material science and pharmacology (Gazizov et al., 2020).
Synthesis of Derivatives and Antimicrobial Applications
The synthesis of derivatives of N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can lead to compounds with antimicrobial and antifungal properties. Komykhov et al. (2017) demonstrated the synthesis of related compounds with significant in vitro antimicrobial and antifungal activities. This research opens pathways for the development of new antimicrobial agents based on the structural motif of N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Komykhov et al., 2017).
Crystallography and Molecular Structure
The detailed study of the molecular and crystal structure of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin ring system, similar to the target compound, highlights the importance of such analyses in understanding compound stability, molecular interactions, and potential applications in materials science. For example, the work by Dolzhenko et al. (2011) on related compounds provides insights into the crystal packing and molecular interactions, contributing to the broader understanding of the chemical behavior and application potential of these compounds (Dolzhenko et al., 2011).
特性
IUPAC Name |
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-10-12-6-13-16(10)9(7)15-11(3,4)5/h6,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMATXDHVHZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)
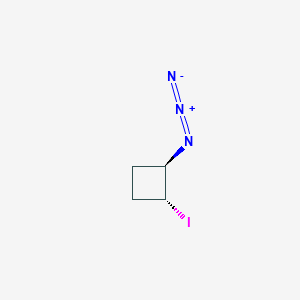
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

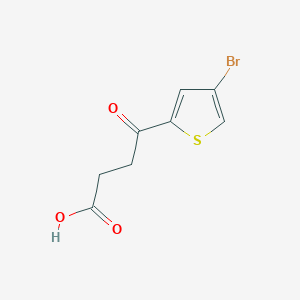
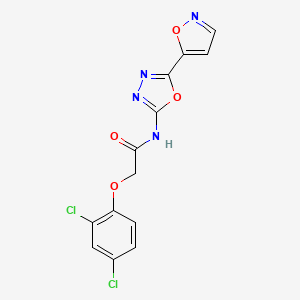
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
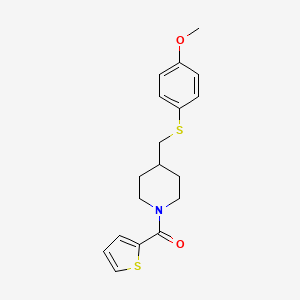
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)
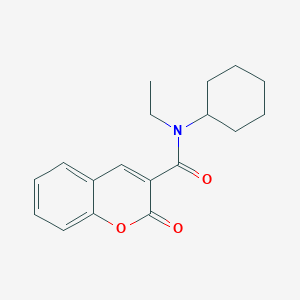


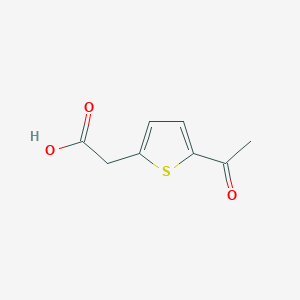
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)